Higher Lipophilicity vs. 5-Bromo-2-(dimethylamino)pyrimidine
The target compound exhibits an experimental/calculated LogP of 2.88 (molbase) to 3.10 (PubChem XLogP3), representing an increase of +0.81 to +1.03 log units vs. 5-bromo-2-(dimethylamino)pyrimidine (LogP 2.07, ChemicalBook) [1][2]. This nearly 10-fold higher octanol-water partition coefficient translates to substantially greater solubility in non-polar organic solvents, which is advantageous for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that are typically conducted in toluene, dioxane, or DMF. The 4-benzyloxy substituent is the principal driver of this lipophilicity gain, contributing approximately +0.8 log units [1].
Supports non-polar solvent compatibility
Computed/experimental LogP from multiple databases; benzyloxy group drives the increase
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.88 (molbase); XLogP3 = 3.10 (PubChem) |
| Comparator Or Baseline | 5-Bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8): LogP = 2.07 (ChemicalBook) |
| Quantified Difference | +0.81 to +1.03 log units (≈6.5–10.7× increase in partition coefficient) |
| Conditions | Computed/experimental LogP values; multiple database sources (2024–2025 releases) |
Why This Matters
Higher lipophilicity enables more efficient extraction and purification from aqueous reaction mixtures and improves compatibility with hydrophobic coupling partners in palladium-catalyzed reactions.
- [1] Molbase, 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine (CAS 205672-20-4): LogP 2.8841, PSA 38.25. View Source
- [2] ChemicalBook, 5-Bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8): LogP 2.07, PSA 29.02; PubChem XLogP3 for target compound = 3.10. View Source
